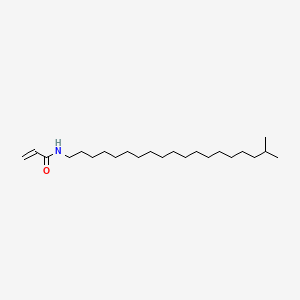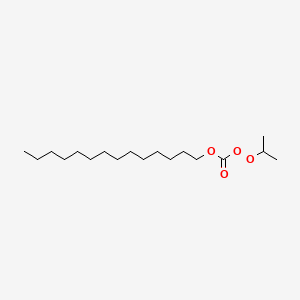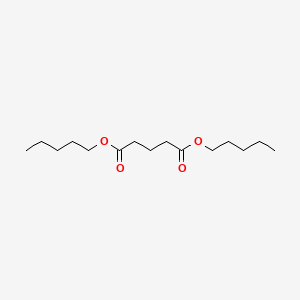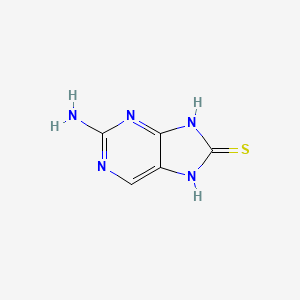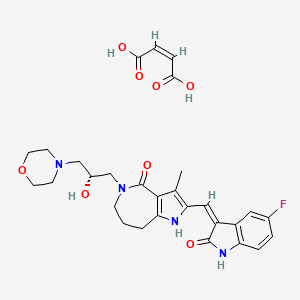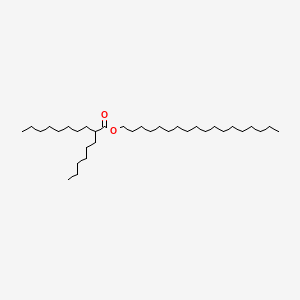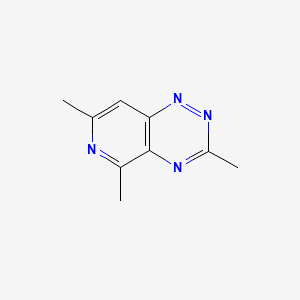
(2-Mercaptoethyl)cyclohexanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Mercaptoethyl)cyclohexanethiol is an organic compound with the molecular formula C8H16S2. It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a cyclohexane ring and an ethyl group. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The industrial production of this compound typically involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst . Another method includes the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in substitution reactions with alcohols, amines, carboxylic acids, and esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Catalysts: Nickel sulfide, cobalt molybdate on alumina.
Solvents: Cyclohexane, carbon disulfide.
Major Products
Disulfides: Formed by the oxidation of this compound.
Sulfonic Acids: Another product of oxidation.
Thiosulfonates: Formed under specific oxidative conditions.
Scientific Research Applications
(2-Mercaptoethyl)cyclohexanethiol is used in various scientific research applications:
Mechanism of Action
The mechanism of action of (2-Mercaptoethyl)cyclohexanethiol involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with and modify the structure of proteins by breaking and forming disulfide bonds . The compound can also act as a reducing agent, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: A thiol with a similar structure but without the ethyl group.
2-Mercaptoethanol: Contains a hydroxyl group instead of a cyclohexane ring.
Uniqueness
(2-Mercaptoethyl)cyclohexanethiol is unique due to its combination of a cyclohexane ring and an ethyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
28351-14-6 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)cyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2 |
InChI Key |
MWKYQORKTYAWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


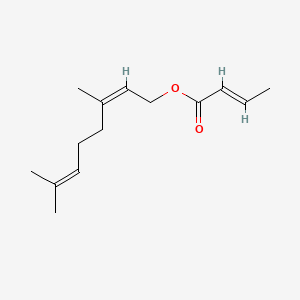
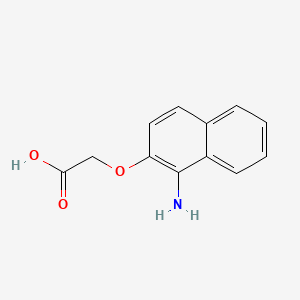
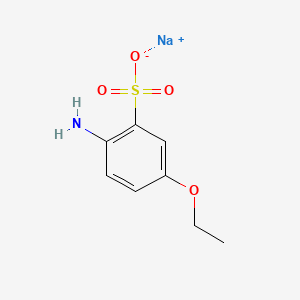

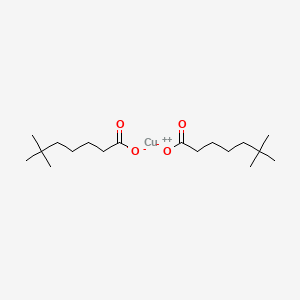
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
